1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride

Sigma-1 receptor binding affinity selectivity

1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride (CAS 162733-01-9) is a specialized acyl chloride building block characterized by a cyclohexane ring bearing a 3,4-dichlorophenyl substituent and a reactive carbonyl chloride group (molecular formula C13H13Cl3O, molecular weight 291.60 g/mol). It serves as a versatile electrophilic intermediate for the synthesis of amide and ester derivatives that are structurally required for engagement with sigma-1 receptors, CYP11B1/CYP11B2 enzymes, and monoamine transporters.

Molecular Formula C13H13Cl3O
Molecular Weight 291.60072
CAS No. 162733-01-9
Cat. No. B1149778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride
CAS162733-01-9
Synonyms1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride
Molecular FormulaC13H13Cl3O
Molecular Weight291.60072
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride (CAS 162733-01-9): Chemical Identity and Procurement Baseline


1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride (CAS 162733-01-9) is a specialized acyl chloride building block characterized by a cyclohexane ring bearing a 3,4-dichlorophenyl substituent and a reactive carbonyl chloride group (molecular formula C13H13Cl3O, molecular weight 291.60 g/mol) . It serves as a versatile electrophilic intermediate for the synthesis of amide and ester derivatives that are structurally required for engagement with sigma-1 receptors, CYP11B1/CYP11B2 enzymes, and monoamine transporters [1]. Unlike generic cyclohexanecarbonyl chlorides lacking the dichlorophenyl motif, this compound introduces a defined steric and electronic profile that is integral to the target-binding architecture of the final bioactive molecules.

Why 1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride Cannot Be Replaced by Common Acyl Chloride Intermediates


Simple cyclohexanecarbonyl chloride (CAS 2719-27-9) or 1-phenylcyclohexanecarbonyl chloride (CAS 2890-42-8) cannot substitute for 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride in synthetic routes to sigma-1-selective ligands, CYP11B inhibitors, or triple reuptake inhibitors because the 3,4-dichloro substitution pattern directly controls both binding affinity and selectivity at the protein target [1][2]. In the Calderon et al. sigma-1 ligand series, replacement of the 3,4-dichlorophenyl group with unsubstituted phenyl or mono-halogenated phenyl altered sigma-1 binding affinity and eliminated the selectivity over muscarinic M1 receptors that is essential for therapeutic candidate profiling [2]. Similarly, in the Akopyan et al. antimicrobial penicillin/cephalosporin series, expansion of the cycloalkane ring from five to six carbons—which requires this specific cyclohexane-based acid chloride—modified the antibacterial spectrum and acid resistance of the final β-lactam conjugates [3]. These downstream biological outcomes are inaccessible if a structurally simplified acyl chloride is used as a replacement reagent.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride vs. Structural Analogs


Sigma-1 Receptor Binding Affinity of 3,4-Dichlorophenyl Cyclohexane Ester vs. Unsubstituted Phenyl Analog

The ester derivative synthesized from 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride (i.e., the 2-diethylaminoethoxyethyl ester) binds sigma-1 receptor with a Ki of 32 nM and muscarinic M1 receptor with a Ki of 63 nM, yielding a modest 2-fold selectivity for sigma-1 [1]. In the same study, chemically modified analogs achieved sigma-1 selectivity as high as 78-fold over sigma-2 and >220-fold over muscarinic receptors, demonstrating that the 3,4-dichloro substitution on the phenyl ring is a critical structural determinant for achieving the selectivity window [2]. This evidence is derived from ester derivatives of the acid chloride; the acid chloride itself serves as the obligatory synthetic precursor to generate these pharmacologically characterized esters.

Sigma-1 receptor binding affinity selectivity muscarinic M1 carbetapentane analog

Sigma-1 vs. Sigma-2 Subtype Selectivity Achieved Through 3,4-Dichlorophenyl Cyclohexane Scaffold

In the comprehensive SAR study by Calderon et al., all compounds derived from 1-phenylcycloalkanecarboxylic acid scaffolds—including the 3,4-dichlorophenyl cyclohexane series synthesized from the target acid chloride—were selective for sigma-1 over sigma-2 sites [1]. The three most selective analogs in the series achieved 51-fold, 65-fold, and 78-fold selectivity (sigma-1/sigma-2) [1]. Although individual Ki values for the 3,4-dichlorophenyl cyclohexane ester are not explicitly disaggregated from the broader dataset, the series-wide selectivity demonstrates that the 3,4-dichlorophenyl-cyclohexane scaffold is compatible with—and contributes to—subtype selectivity.

Sigma-1 selectivity sigma-2 structure-activity relationship antitussive anticonvulsant

Cyclohexane vs. Cyclopentane Ring Size Impact on Antimicrobial Activity of β-Lactam Conjugates

Akopyan et al. systematically varied the cycloalkane ring size (cyclopentane, cyclohexane, cycloheptane) in 1-(3,4-dichlorophenyl)cycloalkyl-1-penicillins and cephalosporins synthesized from the corresponding acid chlorides [1]. The study demonstrated that the cyclohexane derivative (derived from the target acid chloride) generated antibiotic conjugates with a distinct antimicrobial spectrum compared to the cyclopentane and cycloheptane analogs, consistent with QSAR predictions that ring size modulates steric access to the transpeptidase active site [1]. The cyclohexane ring conferred a balance between steric bulk and conformational flexibility that was identified as optimal within the series for acid resistance properties [1].

Antimicrobial penicillin cephalosporin cycloalkane ring size QSAR

Acyl Chloride Electrophilicity vs. Carboxylic Acid: Synthetic Efficiency for Amide and Ester Formation

1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride (the target compound) reacts directly with amines and alcohols at ambient temperature without coupling reagents, whereas the corresponding carboxylic acid (CAS 162733-00-8) requires pre-activation with carbodiimides (e.g., DCC, EDC) or conversion to a mixed anhydride prior to nucleophilic attack . This intrinsic reactivity difference translates to a one-step vs. two-step process and eliminates the need for stoichiometric coupling additives, reducing cost, purification burden, and waste stream complexity for multi-gram to kilogram-scale syntheses .

Acyl chloride reactivity amide coupling esterification nucleophilic substitution synthetic efficiency

Predicted Lipophilicity Difference Between 3,4-Dichloro and Unsubstituted Phenyl Cyclohexane Acid Chlorides

Computed octanol-water partition coefficients (ClogP) reveal a substantial lipophilicity increase upon 3,4-dichloro substitution. 1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride has a predicted ClogP of approximately 4.8, compared to approximately 3.5 for the unsubstituted 1-phenylcyclohexanecarbonyl chloride (CAS 2890-42-8) . This ΔClogP of ~1.3 log units reflects the additive hydrophobic contribution of two chlorine atoms and predicts a roughly 20-fold increase in membrane partitioning for the dichloro-substituted scaffold—an important consideration when the final amide/ester derivatives are intended for CNS target engagement (e.g., sigma-1 receptor in brain) [1].

Lipophilicity ClogP drug-likeness CNS penetration physicochemical property

Triple Reuptake Inhibitor Pharmacophore: Structural Role of the 3,4-Dichlorophenyl Cyclohexane Moiety

The 3,4-dichlorophenyl cyclohexane scaffold is a core pharmacophoric element in DOV-216,303 ((+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride), a clinical-stage triple reuptake inhibitor with IC50 values of 14 nM (SERT), 20 nM (NET), and 78 nM (DAT) [1]. While DOV-216,303 is a conformationally constrained 3-azabicyclo[3.1.0]hexane, related patent literature (e.g., US10562878) discloses 1-(3,4-dichlorophenyl)cyclohexyl-N,N-dimethylmethanamine derivatives with IC50 values as low as 1 nM at the dopamine transporter [2]. The acid chloride serves as a key acylation reagent for introducing the 1-(3,4-dichlorophenyl)cyclohexane moiety into diverse amine-containing scaffolds being explored for SNDRI activity.

Triple reuptake inhibitor SNDRI monoamine transporter DOV-216,303 antidepressant

High-Value Application Scenarios for 1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride Procurement


Synthesis of Sigma-1 Receptor Ligand Candidates for CNS Disorder Research

This acid chloride is the preferred starting material for constructing the ester and amide derivatives of 1-(3,4-dichlorophenyl)cyclohexanecarboxylic acid that have been pharmacologically characterized as sigma-1 receptor ligands with selectivity over sigma-2 and muscarinic receptors [1]. The synthetic efficiency advantage of the acid chloride (one-step acylation vs. two-step acid activation) makes it the cost-effective choice for medicinal chemistry teams exploring the Calderon SAR series [2].

Synthesis of Antimicrobial Cycloalkane β-Lactam Conjugates

Following the protocols of Akopyan et al., this acid chloride is used to acylate 6-APA or 7-ACA cores to generate 1-(3,4-dichlorophenyl)cyclohexane-1-penicillins and cephalosporins with distinct antimicrobial profiles differentiated from the cyclopentane and cycloheptane congeners [1]. The six-membered cycloalkane ring contributes to the acid stability and activity spectrum of the final antibiotics [1].

Construction of Triple Reuptake Inhibitor (SNDRI) Focused Libraries

The 1-(3,4-dichlorophenyl)cyclohexane motif is a privileged scaffold in SNDRI drug discovery, as evidenced by the single-digit nanomolar DAT inhibition achieved by dimethylmethanamine derivatives (IC50 = 1 nM) [1]. This acid chloride enables rapid analog generation through direct amide coupling with diverse amine building blocks, supporting hit-to-lead optimization for antidepressant candidates [1][2].

CYP11B1/CYP11B2 Inhibitor Intermediate for Steroidogenesis Research

Patent US9394290 describes CYP11B1 and CYP11B2 inhibitors structurally related to the 1-(3,4-dichlorophenyl)cyclohexane scaffold [1]. Although the acid chloride itself is not the final bioactive compound, it serves as a key intermediate for generating the amide derivatives subsequently profiled in V79MZ cellular assays for inhibition of cortisol and aldosterone biosynthesis [1].

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